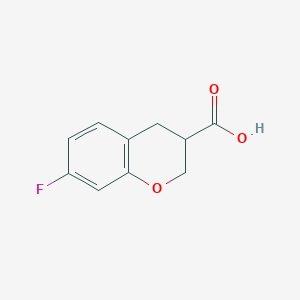

7-Fluorochroman-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-3,4-dihydro-2H-chromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c11-8-2-1-6-3-7(10(12)13)5-14-9(6)4-8/h1-2,4,7H,3,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWDJJPHDKFWADW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=C1C=CC(=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1410797-04-4 | |

| Record name | 7-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 7 Fluorochroman 3 Carboxylic Acid

Strategic Approaches for the Preparation of 7-Fluorochroman-3-carboxylic Acid

Chemical Synthesis Pathways and Mechanistic Considerations

No specific, peer-reviewed synthetic methodologies for this compound have been documented in the searched scientific literature. General synthetic strategies for related fluorinated chromans and chroman-carboxylic acids often commence with appropriately substituted fluorophenols. For instance, the synthesis of the isomeric 6-Fluorochroman-2-carboxylic acid has been described, involving multiple steps such as esterification of 4-fluorophenol, followed by rearrangement, acylation, cyclization, hydrolysis, and hydrogenation. chemicalbook.comresearchgate.net Another related synthesis is that of 5,7-difluorochroman-4-one , which starts from 3,5-difluorophenol (B1294556) and acrylonitrile (B1666552) via a Michael reaction, followed by hydrolysis and cyclization. google.com

Hypothetically, a synthesis for the 7-fluoro isomer could begin with 3-fluorophenol, but without experimental data, any proposed pathway remains speculative. The synthesis of chromone-3-carboxylic acids , which are unsaturated precursors, typically involves the Vilsmeier-Haack formylation of 2-hydroxyacetophenones to yield chromone-3-carbaldehydes, which are then oxidized to the corresponding carboxylic acid. researchgate.netsemanticscholar.org Subsequent reduction of both the double bond in the pyran ring and the ketone (if starting from a chromone) would be necessary to yield the chroman scaffold. However, no literature detailing this specific sequence for the 7-fluoro analogue was identified.

Biocatalytic and Enantioselective Synthesis for Chiral Analogues

The 3-position of the chroman ring in this compound constitutes a chiral center, suggesting the existence of (R) and (S) enantiomers. However, no studies detailing the biocatalytic or enantioselective synthesis of these specific chiral analogues were found.

For comparison, a practical enzymatic resolution method for the related (S)- and (R)-6-fluoro-chroman-2-carboxylic acids has been successfully developed. rsc.org This process utilizes two different esterases (EstS and EstR) for the sequential resolution of racemic methyl 6-fluoro-chroman-2-carboxylate, yielding both enantiomers with high enantiomeric excess. rsc.org Similar strategies could potentially be applied to this compound, but no such research has been published.

Derivatization Strategies and Functional Group Transformations of the this compound Scaffold

While general chemical transformations of carboxylic acids are well-established, specific examples involving the this compound scaffold are absent from the available literature.

Esterification and Amidation Reactions for Prodrug Design and Conjugation

Esterification and amidation are fundamental reactions for converting carboxylic acids into derivatives, often for applications in prodrug design or for conjugation to other molecules. Standard methods include Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions, and amidation, which typically requires activation of the carboxylic acid (e.g., conversion to an acid chloride) before reaction with an amine. semanticscholar.orgnih.gov

Regioselective Modifications within the Chroman Ring System

There is no available information regarding regioselective modifications, such as electrophilic substitution or other functionalizations, on the aromatic portion of the this compound ring system.

Introduction of Bioisosteric Replacements for the Carboxylic Acid Moiety

Bioisosteric replacement of a carboxylic acid group is a common strategy in medicinal chemistry to modulate physicochemical properties and improve pharmacokinetic profiles. Numerous functional groups can serve as bioisosteres for carboxylic acids, including tetrazoles, acyl sulfonamides, and hydroxamic acids. However, the application of this strategy to this compound has not been documented.

Exploration of Biological Activities and Pharmacological Potential of 7 Fluorochroman 3 Carboxylic Acid Derivatives

Assessment of Antimicrobial and Antibacterial Efficacy

Derivatives of chroman and related structures have shown promise as antimicrobial agents. For instance, fluoroquinolones, a major class of antibacterial drugs, feature a fluorinated quinolone core that is structurally related to the chroman nucleus. orientjchem.org Research into novel fluoroquinolone derivatives has demonstrated that modifications at various positions can significantly impact their antibacterial spectrum and potency against both Gram-positive and Gram-negative bacteria. orientjchem.org

Specifically, derivatives of coumarin-3-carboxylic acid, a compound class sharing structural similarities with chroman-3-carboxylic acids, have exhibited significant antibacterial activity. nih.govfrontiersin.org For example, coumarin-3-carboxylic acid itself has shown potent activity against various plant pathogenic bacteria, including Acidovorax citrulli, Ralstonia solanacearum, and Xanthomonas axonopodis. nih.govfrontiersin.org The mechanism of action is believed to involve disruption of the bacterial cell membrane integrity and inhibition of biofilm formation. nih.govfrontiersin.org Another related compound, 7-(Diethylamino) coumarin-3-carboxylic acid (7-DCCA), has demonstrated inhibitory effects against both Staphylococcus aureus and Escherichia coli by disrupting their cell membranes. nih.gov

While direct studies on the antimicrobial efficacy of 7-fluorochroman-3-carboxylic acid are limited, the known activities of structurally similar compounds suggest that this scaffold holds potential for the development of new antibacterial agents. The fluorine substitution at the 7-position is a common strategy in medicinal chemistry to enhance biological activity, and its impact on the antimicrobial properties of chroman-3-carboxylic acid derivatives warrants further investigation.

Investigation of Anti-inflammatory and Immunomodulatory Properties

The anti-inflammatory potential of chroman derivatives and related heterocyclic compounds is an active area of research. Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management, and their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes. nih.gov The development of new anti-inflammatory agents often targets this pathway.

Research on coumarin (B35378) derivatives has revealed their potential as anti-inflammatory agents. For instance, pyridyl esters of 6-substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid were designed as inhibitors of human leukocyte elastase, a key enzyme in inflammatory processes. nih.gov This suggests that the core coumarin-3-carboxylic acid structure can be a template for developing specific enzyme inhibitors relevant to inflammation.

Furthermore, Macrophage Migration Inhibitory Factor (MIF) has emerged as a critical cytokine in inflammatory and autoimmune diseases. nih.gov MIF's role in activating inflammatory pathways makes it a promising therapeutic target. nih.govnih.gov While direct evidence linking this compound to MIF modulation is not yet established, the broad biological activities of chroman derivatives suggest that exploring their effects on key inflammatory mediators like MIF could be a fruitful area of research.

Analysis of Antiproliferative and Anticancer Activities

The quest for novel anticancer agents has led to the exploration of a wide array of chemical scaffolds, including chroman and its derivatives. researchgate.netnih.gov The antiproliferative activity of these compounds is often evaluated against various cancer cell lines to determine their potency and selectivity.

Derivatives of coumarin-3-carboxamides have shown promising anticancer properties. nih.gov For example, novel 7-aza-coumarine-3-carboxamides have demonstrated significant cytotoxicity against the HuTu 80 human duodenum adenocarcinoma cell line, with some compounds showing activity comparable to the standard anticancer drug Doxorubicin but with higher selectivity towards normal cells. nih.gov Similarly, derivatives of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid have been synthesized and evaluated for their inhibitory effects on non-small cell lung cancer cell lines A549 and NCI-H460. researchgate.net

Furthermore, fluoroquinolone derivatives, which share structural similarities with the 7-fluorochroman (B67177) core, have been investigated for their antiproliferative properties against colorectal cancer cell lines. nih.gov Studies have shown that lipophilic fluoroquinolones with specific substitutions can exhibit potent anticancer activity. nih.gov Hydrazone derivatives containing various heterocyclic scaffolds have also been reported to possess significant anticancer activity. nih.gov These findings underscore the potential of the this compound scaffold as a basis for the design and synthesis of new anticancer agents.

Table 1: Antiproliferative Activity of Selected Chroman and Coumarin Derivatives

| Compound Class | Cancer Cell Line(s) | Key Findings |

| 7-Aza-coumarine-3-carboxamides | HuTu 80 (human duodenum adenocarcinoma) | Cytotoxicity comparable to Doxorubicin with higher selectivity. nih.gov |

| 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives | A549, NCI-H460 (non-small cell lung cancer) | Demonstrated in vitro proliferation inhibitory activities. researchgate.net |

| Lipophilic Fluoroquinolone Derivatives | HT29, HCT116, SW620 (colorectal cancer) | Exhibited potent antiproliferative activity. nih.gov |

| Thiazolidinone-1,2,3-triazole hybrids | Various cancer cell lines | Showed promising antitumor potential, with some compounds triggering apoptosis. researchgate.net |

| 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives | H1299, HT-29, MDA-MB-231 | Some derivatives displayed moderate to high antiproliferative activity. mdpi.com |

Mechanistic Studies of Enzyme Inhibition and Receptor Modulation

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. This involves studying their interactions with specific enzymes and receptors.

Inhibition of Bacterial Enzymes (e.g., DNA Gyrase, Serine Acetyltransferase)

DNA gyrase, a type II topoisomerase, is a well-validated target for antibacterial drugs, particularly the fluoroquinolones. nih.govmdpi.com This enzyme is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. nih.govmdpi.com The fluoroquinolones act by stabilizing the covalent complex between DNA gyrase and DNA, thereby blocking replication. nih.gov Given the structural similarity, it is plausible that this compound derivatives could also target bacterial DNA gyrase. The phytotoxin albicidin, for instance, is a potent inhibitor of DNA gyrase's supercoiling activity. nih.gov

Modulation of Macrophage Migration Inhibitory Factor (MIF)

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine that plays a key role in the inflammatory response and has been implicated in the pathogenesis of various autoimmune diseases. nih.gov MIF exerts its effects by signaling through the CD74/CD44 receptor complex, leading to the activation of downstream inflammatory pathways. nih.gov The development of small molecule inhibitors that can block MIF activity is a promising therapeutic strategy. While there is no direct evidence of this compound derivatives modulating MIF, their potential anti-inflammatory properties make this an intriguing avenue for exploration.

Interaction with Serotonin (B10506) Receptors and Transporters (e.g., 5-HT1A receptor)

The chroman ring is a key structural feature in several compounds that interact with serotonin (5-HT) receptors. For example, 5-methoxy-3-(di-n-propylamino)chroman (B18155) (5-MeO-DPAC) is a potent and selective ligand for the 5-HT1A receptor. nih.gov The 5-HT1A receptor is a G-protein coupled receptor involved in the regulation of mood and anxiety, and it is a major target for antidepressant and anxiolytic drugs. nih.gov The interaction of chroman derivatives with this receptor highlights the potential for the this compound scaffold to be adapted for neurological applications. The fluorine substitution could potentially enhance the binding affinity and selectivity for specific serotonin receptor subtypes.

Table 2: Mechanistic Targets of Chroman and Related Derivatives

| Compound Class/Derivative | Target | Biological Effect |

| Fluoroquinolones | DNA Gyrase | Inhibition of bacterial DNA replication. nih.govmdpi.com |

| Albicidin | DNA Gyrase | Inhibition of supercoiling activity. nih.gov |

| Pyridyl esters of 6-substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid | Human Leukocyte Elastase | Inhibition of a key inflammatory enzyme. nih.gov |

| 5-Methoxy-3-(di-n-propylamino)chroman (5-MeO-DPAC) | 5-HT1A Receptor | Potent and selective binding, potential for neurological applications. nih.gov |

Therapeutic Applications in Diverse Disease Areas

Following a comprehensive review of scientific literature, it appears there is a notable scarcity of published research specifically investigating the therapeutic applications of this compound derivatives in the areas of cardiovascular diseases, neurodegenerative disorders, and infectious diseases. While extensive research exists for structurally related compounds such as fluoroquinolones, coumarins, and other chroman derivatives, detailed pharmacological data and clinical findings for derivatives of the this compound scaffold remain largely uncharacterized in these specific therapeutic contexts.

The chroman scaffold itself, a core component of the requested compound class, is a privileged structure in medicinal chemistry and is found in a variety of biologically active molecules, including some with relevance to the disease areas . For instance, certain chromone-3-carboxylic acids have been investigated as inhibitors of human monoamine oxidase B (hMAO-B), an enzyme implicated in the pathology of neurodegenerative disorders. researchgate.net Specifically, chromone-3-carboxylic acid has been identified as a potent and selective inhibitor of hMAO-B. researchgate.net

Furthermore, derivatives of other heterocyclic carboxylic acids have been explored for their potential in treating neurodegeneration. For example, nipecotic acid derivatives have been studied as multi-targeting agents against Alzheimer's disease by targeting acetylcholinesterase, oxidative stress, and inflammation. nih.gov Similarly, novel thiazolidine-4-carboxylic acid derivatives have shown neuroprotective potential in models of ethanol-induced neuroinflammation and memory impairment. nih.gov

In the realm of infectious diseases, research has often focused on fluoroquinolone carboxylic acids, a major class of synthetic antibacterial agents. nih.gov Additionally, some coumarin-3-carboxylic acid derivatives have been noted for their antibacterial properties. nih.gov For instance, 7-(diethylamino)coumarin-3-carboxylic acid has demonstrated inhibitory activity against both bacteria and polyphenol oxidase, suggesting potential applications in food preservation. nih.gov

The lack of specific data for this compound derivatives highlights a potential area for future research and drug discovery. The synthesis and biological evaluation of a library of these compounds could yield novel therapeutic agents with unique pharmacological profiles for the treatment of cardiovascular diseases, neurodegenerative disorders, or infectious diseases.

Structure Activity Relationship Sar Studies and Rational Molecular Design of 7 Fluorochroman 3 Carboxylic Acid Analogues

Impact of Fluorine Position and Substitution on Biological Activity Profiles

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various physicochemical and biological properties. nih.gov The position of the fluorine atom on the chroman ring is a critical determinant of a compound's activity profile, influencing factors such as lipophilicity, metabolic stability, and binding affinity. researchgate.netmdpi.com

The fluorine atom's high electronegativity and small size allow it to act as a hydrogen bond acceptor and to alter the electronic properties of the aromatic ring. nih.gov When placed at the 7-position of the chroman scaffold, the fluorine atom can significantly impact the molecule's interaction with target proteins. Studies on related heterocyclic structures, such as quinolines, have shown that substitution at the 7-position plays a key role in biological activity. For instance, in a series of 7-substituted 4-hydroxyquinoline-3-carboxylic acids, the nature of the substituent at this position was found to correlate with the inhibition of cellular respiration, highlighting the importance of this part of the molecule for biological function. nih.gov

Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its absorption and distribution. sci-hub.st However, the specific effect depends on the molecular context. The strategic placement of fluorine can also block sites of metabolic oxidation, thereby increasing the compound's metabolic stability and prolonging its duration of action. mdpi.com The precise impact of the 7-fluoro substitution is therefore a balance of these electronic and steric effects, which must be optimized for a given biological target.

Table 1: Research Findings on the Impact of Fluorine Substitution

| Finding | Implication for 7-Fluorochroman-3-carboxylic acid | Source(s) |

| Fluorine substitution can modulate lipophilicity. | The 7-fluoro group likely increases lipophilicity compared to the non-fluorinated parent compound, potentially affecting cell permeability and transport. | researchgate.netsci-hub.st |

| Fluorine acts as a potent hydrogen bond acceptor. | The fluorine at the 7-position can form specific hydrogen bonds with amino acid residues in a target's binding pocket, enhancing affinity. | nih.gov |

| Fluorine substitution can block metabolic oxidation. | The C-F bond is highly stable, and its presence at the 7-position can prevent metabolic breakdown at that site, improving pharmacokinetic properties. | mdpi.com |

| The position of substitution on a heterocyclic ring is critical for activity. | Analogous studies on quinolines confirm that the 7-position is a key site for modification to tune biological activity. | nih.gov |

Critical Role of the Carboxylic Acid Group and its Bioisosteres in Ligand-Target Interactions

The carboxylic acid moiety at the 3-position of the chroman ring is a crucial functional group for biological activity. nih.gov At physiological pH, this group is typically ionized, forming a carboxylate anion that can engage in strong electrostatic interactions (salt bridges) with positively charged amino acid residues, such as arginine or lysine, in a protein's binding site. nih.govscispace.com Furthermore, the carboxyl group can act as both a hydrogen bond donor and acceptor, providing directional interactions that are vital for potent and selective binding. nih.govlew.ro

Several classes of carboxylic acid bioisosteres have been developed and could be applied to the this compound scaffold. nih.gov

Table 2: Common Carboxylic Acid Bioisosteres and Their Properties

| Bioisostere | Structure Example | Key Properties | Source(s) |

| Tetrazole | Acidic (pKa similar to carboxylic acids), planar, forms similar ionic and hydrogen-bonding interactions. Often more metabolically stable. | nih.govnih.govenamine.net | |

| Acyl Sulfonamide | Acidic, non-planar geometry. The two oxygen atoms can mimic the carboxylate oxygens in hydrogen bonding. | nih.govhyphadiscovery.comnih.gov | |

| Hydroxamic Acid | Can act as a metal chelator and form distinct hydrogen bonds. Less acidic than carboxylic acids. | enamine.netnih.gov | |

| 3-Hydroxyisoxazole | Planar, acidic (pKa ~4-5), and can effectively mimic the hydrogen bonding pattern of a carboxylic acid. | nih.gov |

Influence of Stereochemistry on Pharmacological Potency and Selectivity

The carbon atom at the 3-position of the this compound molecule, to which the carboxylic acid is attached, is a stereocenter. This means the compound can exist as two non-superimposable mirror images, known as enantiomers: (R)-7-fluorochroman-3-carboxylic acid and (S)-7-fluorochroman-3-carboxylic acid. Biological systems, such as enzymes and receptors, are themselves chiral, and they often exhibit a high degree of stereoselectivity, meaning they interact differently with each enantiomer.

This difference in interaction can lead to one enantiomer (the eutomer) having significantly higher pharmacological potency than the other (the distomer). The eutomer is able to fit more precisely into the chiral binding pocket of the target protein, achieving optimal binding interactions, while the distomer may bind weakly or not at all. In some cases, the distomer can even have off-target effects or a different pharmacological profile altogether.

Structure-activity relationship studies on related chiral carboxylic acids have demonstrated the critical importance of stereochemistry. For example, in a series of STAT3 inhibitors, analogues with an (R)-configuration at the chiral center showed improved inhibitory activity and selectivity compared to their (S)-counterparts. nih.gov Similarly, the enzymatic resolution of related compounds like (S)- and (R)-6-fluoro-chroman-2-carboxylic acid underscores the ability of biological systems to distinguish between these stereoisomers. rsc.org Therefore, determining the optimal stereochemistry at the C-3 position is a crucial step in the rational design of potent and selective this compound analogues.

Table 3: Hypothetical Comparison of Enantiomer Activity

| Enantiomer | Configuration at C-3 | Expected Potency | Rationale | Source(s) |

| Eutomer | (R) or (S) | High | The precise 3D arrangement of the carboxylic acid and chroman ring fits optimally into the chiral binding site of the biological target. | nih.gov |

| Distomer | (S) or (R) | Low to None | The mirror-image arrangement results in a poor fit and steric clashes within the binding site, preventing optimal interaction. | nih.gov |

Pharmacophore Elucidation and Identification of Essential Structural Features for Bioactivity

Based on SAR studies, a pharmacophore model for this compound analogues can be proposed. A pharmacophore defines the essential spatial arrangement of structural features that are necessary for a molecule to exert a specific biological activity.

The key elements of the pharmacophore for this class of compounds include:

Aromatic Ring with Electron-Withdrawing Group: The chroman's benzene (B151609) ring, substituted with a fluorine atom at the 7-position. The fluorine acts as a hydrogen bond acceptor and modulates the electronic character of the ring system. nih.gov

Anionic/Hydrogen-Bonding Group: The carboxylic acid at the 3-position (or a suitable bioisostere). This group is critical for forming ionic and/or hydrogen bonds with the target protein. nih.gov

Defined Stereocenter: A specific (R) or (S) configuration at the 3-position is likely required for optimal potency and selectivity, ensuring the correct three-dimensional orientation of the carboxylic acid relative to the chroman scaffold. nih.gov

Rigid Bicyclic Scaffold: The chroman ring system itself provides a rigid framework that holds the key interacting groups (fluorine and carboxylic acid) in a defined spatial orientation, which is necessary for effective binding to the target.

Rational molecular design of new analogues would involve maintaining these core pharmacophoric features while making targeted modifications to other parts of the molecule to fine-tune properties such as potency, selectivity, and pharmacokinetics.

Computational Chemistry and in Silico Approaches for 7 Fluorochroman 3 Carboxylic Acid Research

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This method is instrumental in lead optimization by predicting the activity of novel molecules based on their structural features. nih.gov

The development of robust QSAR models is a cornerstone of modern drug design. These models can be broadly categorized into two-dimensional (2D) and three-dimensional (3D) approaches.

2D-QSAR: These models correlate biological activity with physicochemical properties or topological indices that can be calculated from the 2D representation of the molecule. Descriptors often include parameters like molecular weight, logP (lipophilicity), molar refractivity, and counts of specific atoms or functional groups. For a series of chroman derivatives, a 2D-QSAR model might identify that the presence of an electron-withdrawing group like fluorine at the 7-position significantly influences a particular biological activity. longdom.org The development involves creating a statistically significant equation using methods like multiple linear regression (MLR).

3D-QSAR: Unlike 2D-QSAR, 3D-QSAR models consider the three-dimensional properties of molecules, such as their shape and electrostatic fields. nih.gov Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed. mdpi.com These analyses require the structural alignment of the set of molecules, often based on a common scaffold like the chroman ring system. mdpi.com The resulting 3D contour maps highlight regions where steric bulk, positive or negative electrostatic charges, or hydrophobic/hydrophilic properties are favorable or unfavorable for activity. nih.gov

Model Validation: For both 2D and 3D models, rigorous validation is essential to ensure their predictive power. Key statistical metrics include:

Coefficient of determination (r²): Indicates the goodness of fit of the model.

Cross-validated correlation coefficient (q²): Measures the internal predictive ability of the model, typically determined using the leave-one-out method.

Predicted r² (pred_r²): Assesses the model's ability to predict the activity of an external test set of compounds not used in model generation. nih.gov

A statistically reliable QSAR model generally has a q² > 0.5 and a pred_r² > 0.6. nih.gov

| Fluorine Atom Count | Electronic | The fluorine at position 7 acts as an electron-withdrawing group, altering the electronic profile of the aromatic ring. |

The biological activity of a molecule is intrinsically linked to the specific three-dimensional conformation it adopts when interacting with its target. Conformer-based QSAR analysis addresses the challenge of conformational flexibility. For a molecule like 7-Fluorochroman-3-carboxylic acid, the chroman ring is not perfectly planar, and the carboxylic acid group can rotate.

This analysis involves generating multiple low-energy conformations for each molecule in the dataset. The subsequent 3D-QSAR analysis can then be performed in several ways: using only the lowest energy conformer, using a bioactive conformation determined from experimental data (e.g., X-ray crystallography of a related ligand-protein complex), or using an alignment of all relevant conformers. By considering conformational flexibility, these models can provide a more accurate and realistic depiction of the structure-activity relationship, as they account for the molecule's ability to adapt its shape to fit a binding site. nih.gov

Molecular Docking Simulations and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net It is a vital tool for elucidating binding mechanisms and for virtual screening of compound libraries. For this compound, docking simulations could identify potential protein targets and predict how it interacts with key amino acid residues in the binding pocket.

The process typically involves:

Preparation of the Protein and Ligand: Obtaining the 3D structure of the target protein (often from the Protein Data Bank) and preparing the 3D structure of the ligand, this compound.

Grid Generation: Defining the active site or binding pocket on the protein surface where the docking will be performed.

Docking Simulation: Using a scoring function, the docking algorithm samples a large number of orientations and conformations of the ligand within the binding site, ranking them based on binding affinity (e.g., kcal/mol). nih.gov

Binding Mode Analysis: The top-ranked poses are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions. nih.gov For instance, the carboxylic acid moiety is a prime candidate for forming strong hydrogen bonds with residues like Arginine or Lysine, while the fluorinated chroman ring could engage in hydrophobic or halogen bond interactions.

Table 2: Hypothetical Binding Mode Interactions for this compound in a Kinase Binding Site

| Interaction Type | Ligand Moiety | Potential Interacting Residue |

|---|---|---|

| Hydrogen Bond | Carboxylic Acid (Oxygen) | Lysine (LYS), Arginine (ARG) |

| Hydrogen Bond | Carboxylic Acid (Hydroxyl) | Aspartate (ASP), Glutamate (GLU) |

| Hydrophobic Interaction | Chroman Ring | Leucine (LEU), Valine (VAL), Isoleucine (ILE) |

| Halogen Bond | Fluorine at C7 | Backbone Carbonyl Oxygen |

| Pi-Pi Stacking | Benzene (B151609) portion of Chroman | Phenylalanine (PHE), Tyrosine (TYR) |

Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. researchgate.net It provides detailed insights into electronic properties and can be used to model reaction pathways and transition states. researchgate.net

For this compound, DFT studies can:

Optimize Molecular Geometry: Calculate the most stable 3D structure of the molecule. researchgate.net

Determine Electronic Properties: Calculate key quantum chemical descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. researchgate.net

Generate Molecular Electrostatic Potential (MEP) Maps: These maps visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The electronegative fluorine atom and the carboxylic acid group would be prominent features on the MEP map of this compound. researchgate.net

Elucidate Reaction Mechanisms: By calculating the energies of reactants, transition states, and products, DFT can be used to map out the most likely pathway for a chemical reaction, such as a metabolic transformation of the compound. researchgate.net

| Chemical Hardness | η | Measures resistance to change in electron distribution. |

Molecular Dynamics Simulations for Characterizing Ligand-Protein Interactions and Stability

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov An MD simulation starting from a docked pose can be used to assess the stability and dynamics of the this compound-protein complex.

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand are monitored over the simulation time (typically nanoseconds). A stable, converging RMSD value suggests that the complex has reached equilibrium and the ligand is stably bound. nih.gov

Root Mean Square Fluctuation (RMSF): This is calculated for each amino acid residue to identify flexible and rigid regions of the protein upon ligand binding. nih.gov

Interaction Analysis: The persistence of key interactions (like hydrogen bonds) identified in the docking pose can be tracked throughout the simulation. A hydrogen bond that is maintained for a high percentage of the simulation time is considered stable and important for binding. nih.gov

MD simulations provide a more rigorous assessment of the binding hypothesis generated by molecular docking, confirming the stability of the interaction and revealing dynamic changes that a static model cannot capture.

Analytical Methodologies for the Characterization and Quantification of 7 Fluorochroman 3 Carboxylic Acid in Research Studies

Advanced Chromatographic Techniques for Purity and Quantification

Advanced chromatographic techniques are indispensable for separating 7-Fluorochroman-3-carboxylic acid from impurities and for its precise quantification in diverse sample matrices. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are among the most powerful tools for these applications.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds like carboxylic acids. nih.gov For carboxylic acids, reversed-phase HPLC is a common approach, often requiring derivatization to enhance retention and detection. nih.gov Derivatization can improve the chromatographic behavior and sensitivity of the analysis. researchgate.net HPLC methods, coupled with various detectors like UV or fluorescence, offer robust and reproducible quantification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique, but it typically requires derivatization for polar and non-volatile compounds like carboxylic acids to make them amenable to GC analysis. usherbrooke.calmaleidykla.lt Silylation is a common derivatization method, converting the carboxylic acid into a more volatile silyl (B83357) ester. lmaleidykla.ltcolostate.edu Following separation by GC, the mass spectrometer provides detailed structural information and allows for highly specific quantification based on the mass-to-charge ratio of the fragmented ions. usherbrooke.ca The choice of derivatization agent and reaction conditions is critical for achieving optimal results. lmaleidykla.ltnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry. This technique is particularly well-suited for the analysis of carboxylic acids in complex biological samples. nih.gov LC-MS can often be performed without derivatization, simplifying sample preparation. nih.gov It provides not only quantitative data but also valuable information for structural confirmation. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing smaller particle-sized columns to achieve higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. lcms.cz When coupled with mass spectrometry (UPLC-MS), it offers a powerful platform for the rapid and sensitive analysis of compounds like this compound in complex mixtures. nih.govresearchgate.net

Interactive Data Table: Comparison of Chromatographic Techniques

| Technique | Principle | Derivatization | Typical Application |

| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase. | Often required for carboxylic acids to improve retention and detection. | Purity assessment and quantification in various samples. |

| GC-MS | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass spectrometric detection. | Generally necessary for non-volatile carboxylic acids. | Identification and quantification of volatile and semi-volatile compounds. usherbrooke.ca |

| LC-MS | Separation by liquid chromatography followed by mass spectrometric detection. | Can often be performed without derivatization. | Analysis of non-volatile and thermally labile compounds in complex matrices. nih.gov |

| UPLC | Similar to HPLC but uses smaller particle columns for higher efficiency and speed. lcms.cz | May still be beneficial for improved sensitivity. | High-throughput analysis and complex mixture separation. nih.gov |

Spectroscopic Methods for Comprehensive Structural Elucidation

Spectroscopic methods are fundamental for the unambiguous determination of the chemical structure of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the primary techniques used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their chemical environment, and their connectivity. For a carboxylic acid, the acidic proton typically appears as a broad singlet at a downfield chemical shift, often in the range of 10-12 ppm. libretexts.orgoregonstate.edu Protons on the carbon atom adjacent to the carboxylic acid group are also deshielded and absorb in a characteristic region. libretexts.org

¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbon of a carboxylic acid is highly deshielded and typically appears in the range of 160-185 ppm. oregonstate.eduoregonstate.edu The presence of the fluorine atom in this compound will also influence the chemical shifts of nearby carbon atoms due to its high electronegativity.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. udel.edu For a carboxylic acid, the IR spectrum shows several characteristic absorption bands:

A very broad O-H stretching band, typically in the region of 3300-2500 cm⁻¹, is a hallmark of the carboxylic acid functional group and is due to strong hydrogen bonding. oregonstate.eduorgchemboulder.com

A strong C=O (carbonyl) stretching band is observed between 1760 and 1690 cm⁻¹. orgchemboulder.com The exact position can be influenced by factors such as conjugation. oregonstate.edu

A C-O stretching band typically appears in the region of 1320-1210 cm⁻¹. orgchemboulder.com

Theoretical calculations can be used in conjunction with experimental spectra to aid in the assignment of vibrational frequencies. researchgate.net

Interactive Data Table: Characteristic Spectroscopic Data for Carboxylic Acids

| Spectroscopic Technique | Key Feature | Typical Chemical Shift / Wavenumber |

| ¹H NMR | Carboxylic Acid Proton (O-H) | 10 - 12 ppm (broad singlet) libretexts.orgoregonstate.edu |

| ¹³C NMR | Carbonyl Carbon (C=O) | 160 - 185 ppm oregonstate.eduoregonstate.edu |

| IR Spectroscopy | O-H Stretch | 3300 - 2500 cm⁻¹ (very broad) oregonstate.eduorgchemboulder.com |

| IR Spectroscopy | C=O Stretch | 1760 - 1690 cm⁻¹ (strong) orgchemboulder.com |

| IR Spectroscopy | C-O Stretch | 1320 - 1210 cm⁻¹ orgchemboulder.com |

Fluorometric and Other Detection Methods in High-Throughput Biological Assays

In the context of drug discovery and biological research, high-throughput screening (HTS) assays are essential for rapidly evaluating the activity of large numbers of compounds. nih.govnih.gov For compounds like this compound, which may possess inherent fluorescence or can be derivatized with a fluorescent tag, fluorometric detection methods are particularly valuable.

Fluorometric Assays offer high sensitivity and are well-suited for HTS formats. If this compound itself is not sufficiently fluorescent, it can be chemically modified with a fluorescent label. For instance, coumarin (B35378) derivatives, which are structurally related to the chroman core of the target compound, are known to be fluorescent and are used as labels for various biomolecules. rsc.orgaatbio.com The intensity of the fluorescence can be directly correlated with the concentration of the compound or its effect in a biological assay.

Other Detection Methods for High-Throughput Screening include various techniques that can be adapted for the rapid analysis of large compound libraries. nih.govnih.gov These can involve enzymatic assays where the activity of an enzyme is modulated by the test compound, leading to a detectable signal (e.g., colorimetric or chemiluminescent). nih.gov The choice of the specific assay depends on the biological target and the desired endpoint of the screen.

The development of robust and sensitive HTS assays is crucial for identifying and characterizing the biological activity of novel compounds like this compound, paving the way for further investigation in drug development pipelines. nih.gov

Future Perspectives and Emerging Research Directions for 7 Fluorochroman 3 Carboxylic Acid

Discovery and Development of Novel Derivatives with Enhanced Potency, Selectivity, and Improved Pharmacokinetic Profiles

The future development of 7-Fluorochroman-3-carboxylic acid will likely hinge on the generation of novel derivatives designed to optimize its therapeutic potential. The core structure offers multiple points for chemical modification to enhance potency, target selectivity, and pharmacokinetic properties.

The introduction of a fluorine atom at the 7-position is a strategic choice rooted in established medicinal chemistry principles. Fluorine, being the most electronegative element, can significantly alter a molecule's properties. nih.govtandfonline.com Its introduction can lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. tandfonline.commdpi.com This enhanced stability can increase the drug's half-life and bioavailability. Furthermore, fluorine can modulate the acidity (pKa) of nearby functional groups and influence the molecule's conformation, which can lead to stronger binding interactions with a biological target. nih.govnih.gov

Future research would likely focus on creating a library of derivatives by modifying the carboxylic acid group and the chroman ring system. For instance, converting the carboxylic acid to various amides, esters, or bioisosteres could dramatically alter the compound's interaction with target proteins and its ability to permeate cell membranes. A study on other chroman derivatives, for example, successfully synthesized a series of amide-chromans to develop potent and isoform-selective ROCK2 inhibitors. nih.gov This highlights a potential pathway for modifying the this compound scaffold.

The goal of these modifications would be to achieve:

Enhanced Potency: Fine-tuning the structure to maximize interactions with the desired biological target, leading to a lower concentration required for a therapeutic effect.

Improved Selectivity: Modifying the scaffold to ensure it binds preferentially to the intended target over other related proteins, thereby reducing the risk of off-target effects. Research into ROCK1/ROCK2 isoform-selective inhibitors has demonstrated that subtle changes can lead to significant gains in selectivity. nih.gov

Optimized Pharmacokinetics: Altering the molecule to improve its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The incorporation of fluorine is a well-known strategy to enhance metabolic stability and membrane permeability. mdpi.comtandfonline.com

Table 1: Potential Modifications to the this compound Scaffold

| Modification Site | Potential New Functional Group | Desired Outcome |

| Carboxylic Acid (Position 3) | Amides, Esters, Sulfonamides | Improved target binding, altered solubility, cell permeability |

| Chroman Ring (Other positions) | Methyl, Methoxy, Hydroxyl groups | Modulate lipophilicity, create additional interaction points |

| Oxygen Atom (Position 1) | Bioisosteric replacement (e.g., Sulfur) | Altered ring conformation and electronic properties |

Application in Multi-target Drug Design Strategies for Complex Diseases

The traditional "one-target, one-drug" paradigm is often insufficient for treating complex, multifactorial diseases like cancer, neurodegenerative disorders, and cardiovascular conditions. nih.govfrontiersin.orgnih.gov These diseases involve the dysregulation of multiple biological pathways. The multi-target drug design (MTDD) approach, which aims to create a single molecule that can modulate several targets simultaneously, represents a more holistic therapeutic strategy. nih.govtandfonline.com

The this compound scaffold is well-suited for MTDD. Its structure can be elaborated to incorporate pharmacophores—the essential features responsible for a drug's biological activity—for different targets. For example, one part of the molecule could be designed to inhibit a specific kinase, while another moiety could be added to interact with a receptor or another enzyme involved in the same disease pathology. This approach can lead to enhanced therapeutic efficacy and a lower potential for the development of drug resistance. frontiersin.orgnih.gov

The challenge in MTDD is to balance the activity at each target while maintaining drug-like properties. tandfonline.com A successful multi-target agent must engage its intended targets with appropriate potency without becoming too large or lipophilic, which could compromise its pharmacokinetic profile. Given that many complex diseases have overlapping pathological pathways, a multi-target drug derived from this compound could offer a significant advantage over combination therapies by simplifying treatment regimens and potentially improving patient outcomes. bohrium.com

Integration of Advanced Computational Methods in Lead Optimization and De Novo Design

Modern drug discovery heavily relies on computational tools to accelerate the process and reduce costs. nih.govnih.gov For a scaffold like this compound, computational methods would be indispensable for its future development.

De Novo Design and Lead Optimization: De novo design algorithms can generate novel molecular structures from scratch, tailored to fit the binding site of a specific biological target. openmedicinalchemistryjournal.combeilstein-journals.org Starting with the 7-fluorochroman (B67177) core, these programs could suggest novel derivatives with a high probability of being active and selective. Once initial "hit" compounds are identified, computational methods are used for lead optimization. This involves predicting how small chemical modifications will affect a compound's binding affinity and its ADME properties. nih.gov

Virtual Screening: Large digital libraries of chemical compounds can be computationally screened against a three-dimensional model of a target protein. openmedicinalchemistryjournal.com This allows researchers to rapidly identify which derivatives of this compound are most likely to be active, prioritizing them for chemical synthesis and biological testing.

Molecular Dynamics Simulations: These simulations can model the dynamic interactions between a potential drug molecule and its target protein over time. beilstein-journals.org This provides crucial insights into the stability of the binding and the specific amino acid residues involved, guiding further structural modifications to enhance potency and selectivity.

Table 2: Computational Tools in the Development of this compound Derivatives

| Computational Method | Application | Purpose |

| Molecular Docking | Virtual Screening | Predict binding mode and affinity of derivatives to a target. openmedicinalchemistryjournal.com |

| De Novo Design | Hit/Lead Generation | Design novel molecules with desired properties from the ground up. beilstein-journals.orgnumberanalytics.com |

| QSAR (Quantitative Structure-Activity Relationship) | Lead Optimization | Correlate chemical structure with biological activity to guide modifications. |

| Molecular Dynamics (MD) | Binding Stability Analysis | Simulate the dynamic behavior of the ligand-protein complex. beilstein-journals.org |

Translational Research Implications and Advanced Preclinical Investigations

Translational research is the critical bridge between basic scientific discoveries made in the laboratory and their application in clinical practice—a process often described as "bench-to-bedside". proventainternational.comnih.gov For any promising derivative of this compound, a robust translational research program would be essential to determine its true therapeutic potential.

The process begins with late-stage preclinical development, where the most promising lead compounds undergo rigorous testing. wisc.edunih.gov This phase involves:

In Vitro and In Vivo Efficacy Models: Testing the compound in relevant cell-based assays and, subsequently, in animal models that accurately mimic the human disease. proventainternational.com The choice of animal model is critical for the translatability of the findings. nih.gov

Pharmacokinetic and Toxicological Studies: Establishing the compound's ADME profile and assessing its safety in preclinical species under Good Laboratory Practice (GLP) conditions. nih.gov This data is fundamental for determining if the compound is safe enough to be tested in humans.

A key goal of translational medicine is to identify and validate biomarkers—measurable indicators of a biological state or condition. nih.gov For a new drug candidate, biomarkers can be used to monitor its effect on the target, predict its efficacy, and identify the patient populations most likely to respond to the treatment. The integration of biomarker strategies early in the preclinical phase can significantly improve the success rate of clinical trials. bms.com

Ultimately, the preclinical data package is compiled into an Investigational New Drug (IND) application for submission to regulatory authorities like the FDA, seeking permission to initiate human clinical trials. wisc.edu The success of this entire process relies on the careful and strategic progression from a promising chemical scaffold to a well-characterized clinical candidate.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.